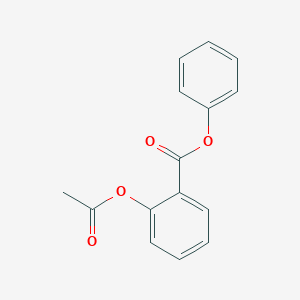
Oxyde de terbium (Tb2O3)
Vue d'ensemble
Description
Terbium oxide (Tb2O3) is a rare earth oxide that has been used in a variety of scientific research applications due to its unique properties. It is a white powder that is insoluble in water and has a melting point of 2,200°C. It is highly stable and has a high refractive index, making it an ideal material for a wide range of applications.
Applications De Recherche Scientifique
Production de phosphores
L'oxyde de terbium est principalement utilisé dans la production de phosphores, qui sont essentiels à la création de la couleur verte dans les écrans de télévision et les lampes fluorescentes .
Lasers
L'oxyde de terbium est utilisé dans les lasers. Ses propriétés uniques en font un composant important dans le développement de la technologie laser .
Dispositifs magnéto-optiques
L'oxyde de terbium est utilisé dans les dispositifs magnéto-optiques. Il présente d'excellentes propriétés magnéto-optiques, ce qui en fait un candidat prometteur pour le développement d'isolateurs de Faraday utilisés dans les bandes visible et proche infrarouge .
Dopant dans les dispositifs à l'état solide
L'oxyde de terbium est utilisé comme dopant dans les dispositifs à l'état solide. Ses propriétés peuvent améliorer les performances de ces dispositifs .
Céramiques transparentes
L'oxyde de terbium est utilisé dans la production de céramiques transparentes. Ces céramiques ont des constantes de Verdet élevées et d'excellentes valeurs de transmission en ligne, ce qui les rend adaptées à diverses applications optiques .
Capteurs de gaz
L'oxyde de terbium est utilisé pour former des nanofibres composites avec l'oxyde de zinc (ZnO) pour détecter le gaz d'oxyde nitrique (NO). Cette application a du potentiel dans le développement de propriétés de détection de gaz supérieures .
Mécanisme D'action
Target of Action
Terbium oxide primarily targets protons , conducting them in a manner that is enhanced when doped with calcium . This property makes it a p-type semiconductor .
Mode of Action
Terbium oxide interacts with its targets (protons) by conducting them. This interaction is enhanced when the compound is doped with calcium, which increases its conductivity . The compound can be prepared by the reduction of Tb4O7 in hydrogen at 1300 °C for 24 hours .
Biochemical Pathways
It is known that the compound can work like v2o5 as a redox catalyst in reactions involving oxygen . This suggests that it may play a role in redox reactions and related biochemical pathways.
Pharmacokinetics
It is known that the compound is a basic oxide and easily dissolved to dilute acids . This could potentially influence its bioavailability.
Result of Action
The result of terbium oxide’s action is the formation of almost colorless terbium salt when it is dissolved in dilute acids . This reaction is represented by the equation: Tb2O3 + 6H+ → 2Tb3+ + 3H2O .
Action Environment
The action of terbium oxide can be influenced by environmental factors such as temperature. For example, the compound loses O2 when heated at high temperatures . At more moderate temperatures (around 350 °C), it reversibly loses oxygen . These properties allow it to function as a redox catalyst in reactions involving oxygen .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Terbium oxide (Tb2O3) plays a significant role in biochemical reactions, particularly in the field of electrochemical sensing. It has been investigated for its non-enzymatic electrochemical detection capabilities, especially for hydrogen peroxide (H2O2) detection . The interaction between terbium oxide and hydrogen peroxide involves the catalytic reduction of H2O2, which is facilitated by the high surface area and catalytic activity of Tb2O3 nanotubes. This interaction is crucial for developing sensitive and selective biosensors for detecting reactive oxygen species in biological systems.
Cellular Effects
The effects of terbium oxide (Tb2O3) on various types of cells and cellular processes have been studied to understand its potential biomedical applications. Terbium oxide nanoparticles have been shown to exhibit biocompatibility and low cytotoxicity, making them suitable for use in biological systems . In cellular studies, terbium oxide has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, terbium oxide nanoparticles can induce oxidative stress in cells, leading to changes in the expression of antioxidant enzymes and other stress-related genes.
Molecular Mechanism
At the molecular level, terbium oxide (Tb2O3) exerts its effects through various mechanisms. One of the primary mechanisms involves the interaction of terbium ions (Tb3+) with biomolecules, such as proteins and enzymes. Terbium ions can bind to specific sites on proteins, altering their conformation and activity. Additionally, terbium oxide can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . These interactions can lead to changes in gene expression and cellular responses, highlighting the importance of understanding the molecular mechanisms of terbium oxide in biological systems.
Temporal Effects in Laboratory Settings
The stability and degradation of terbium oxide (Tb2O3) in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that terbium oxide maintains its structural integrity and catalytic activity over extended periods under controlled conditions . The degradation of terbium oxide can occur in the presence of strong acids or high temperatures, leading to the formation of terbium salts. Long-term exposure to terbium oxide in in vitro and in vivo studies has demonstrated its potential to induce chronic oxidative stress and alter cellular homeostasis.
Dosage Effects in Animal Models
The effects of terbium oxide (Tb2O3) vary with different dosages in animal models. Low doses of terbium oxide have been found to be non-toxic and well-tolerated, while high doses can lead to adverse effects, such as oxidative damage and inflammation . Threshold effects have been observed, where specific concentrations of terbium oxide induce significant biological responses. Understanding the dosage-dependent effects of terbium oxide is essential for its safe and effective use in biomedical applications.
Metabolic Pathways
Terbium oxide (Tb2O3) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The presence of terbium ions can influence metabolic flux and alter metabolite levels in cells. For example, terbium oxide can affect the activity of enzymes involved in oxidative phosphorylation and glycolysis, leading to changes in cellular energy production . These interactions highlight the potential of terbium oxide to modulate metabolic pathways and impact cellular function.
Transport and Distribution
The transport and distribution of terbium oxide (Tb2O3) within cells and tissues are mediated by specific transporters and binding proteins. Terbium ions can be transported across cell membranes through ion channels and transporters, facilitating their accumulation in specific cellular compartments . The distribution of terbium oxide within tissues is influenced by factors such as particle size, surface charge, and the presence of targeting ligands. Understanding the transport and distribution mechanisms of terbium oxide is crucial for optimizing its biomedical applications.
Subcellular Localization
The subcellular localization of terbium oxide (Tb2O3) plays a significant role in its activity and function. Terbium oxide nanoparticles can be directed to specific cellular compartments, such as the mitochondria, nucleus, or lysosomes, through targeting signals or post-translational modifications . The localization of terbium oxide within these compartments can influence its interactions with biomolecules and its overall biological effects. For instance, the accumulation of terbium oxide in the mitochondria can impact mitochondrial function and induce oxidative stress.
Propriétés
IUPAC Name |
oxygen(2-);terbium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Tb/q3*-2;2*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRZPWWVSXWCMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Tb+3].[Tb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3Tb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401014252 | |
| Record name | Terbium oxide (Tb2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.849 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12036-41-8, 12037-01-3 | |
| Record name | Terbium oxide (Tb2O3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terbium oxide (Tb4O7) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terbium oxide (Tb2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Terbium oxide (Tb2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes Terbium oxide interesting for magneto-optical applications?
A: Terbium oxide nanoparticles, along with terbium fluoride and terbium oxyfluoride, exhibit intriguing magneto-optical properties. [] This means they interact with both magnetic and light fields, making them potentially valuable for applications like optical sensors and magnetic storage devices.
Q2: How does the synthesis method affect the luminescent properties of Terbium oxide?
A: Research shows that Terbium oxide particles synthesized via precipitation using ammonium carbonate display a strong cyan luminescence. [] The intensity of this luminescence, particularly the peak at 493 nm (attributed to the 5D4-7F6 transition), is influenced by the precursor molarity used during synthesis. Higher molarity leads to a shift towards the blue region in the CIE diagram, indicating a change in the perceived color. []
Q3: Are there any challenges in utilizing the luminescence of Terbium oxide for applications like high-resolution imaging?
A: The long decay time of Tb(3+) luminescence in materials like silicate glass can lead to "afterglow," a secondary, long-lived component in the luminescence decay curve. [] This afterglow can blur images of transient events. Understanding the factors influencing this afterglow is crucial for optimizing Terbium oxide's use in applications requiring high temporal resolution. []
Q4: What other applications does Terbium oxide have in electronics?
A: Research indicates that Terbium oxide exhibits a high dielectric constant, making it a potential candidate for use as a dielectric material in electronic devices. [] This property has been specifically studied in the context of strained-Si:C substrates, highlighting its potential for advanced electronic applications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




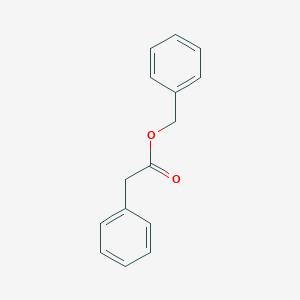
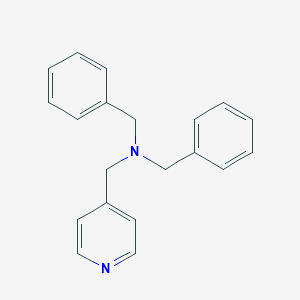


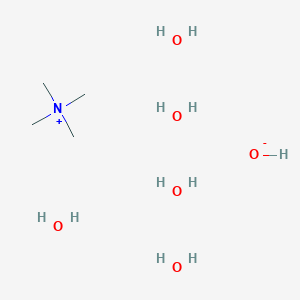


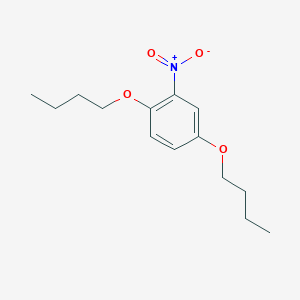
![8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one](/img/structure/B85891.png)



